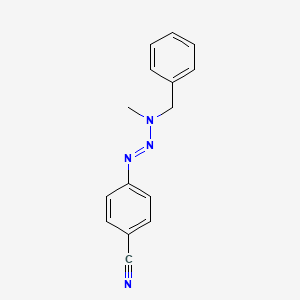
p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile is an organic compound with the molecular formula C15H14N4 It is a derivative of benzonitrile, featuring a triazeno group substituted at the para position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile typically involves the reaction of benzonitrile with appropriate triazeno precursors under controlled conditions. One common method includes the reaction of benzonitrile with 3-benzyl-3-methyl-1-triazeno compounds in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control reaction parameters.
化学反応の分析
Types of Reactions
p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the triazeno group into different functional groups.
Substitution: The compound can participate in substitution reactions, where the triazeno group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or other reduced forms of the compound.
科学的研究の応用
p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or a diagnostic tool.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile involves its interaction with specific molecular targets and pathways. The triazeno group can undergo various transformations, influencing the compound’s reactivity and interactions. These interactions can affect biological pathways, leading to potential therapeutic effects or other biological activities.
類似化合物との比較
Similar Compounds
- p-(3-Butyl-3-methyl-1-triazeno)benzonitrile
- p-(3-Phenyl-3-methyl-1-triazeno)benzonitrile
Uniqueness
p-(3-Benzyl-3-methyl-1-triazeno)benzonitrile is unique due to its specific substitution pattern and the presence of the benzyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The benzyl group can influence the compound’s stability, solubility, and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
65542-21-4 |
|---|---|
分子式 |
C15H14N4 |
分子量 |
250.30 g/mol |
IUPAC名 |
4-[[benzyl(methyl)amino]diazenyl]benzonitrile |
InChI |
InChI=1S/C15H14N4/c1-19(12-14-5-3-2-4-6-14)18-17-15-9-7-13(11-16)8-10-15/h2-10H,12H2,1H3 |
InChIキー |
HGLKQTLPFOLZJL-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=C1)N=NC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


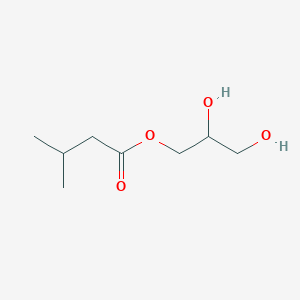
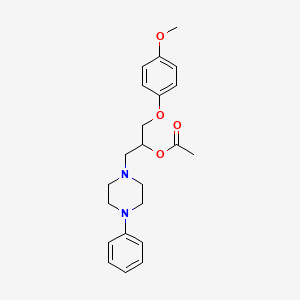
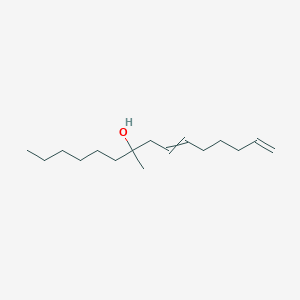
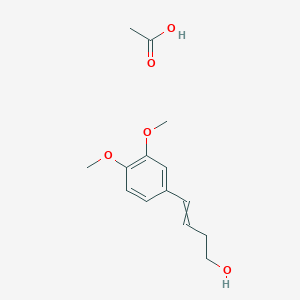
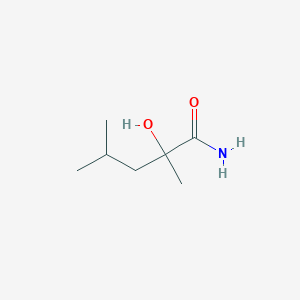
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)

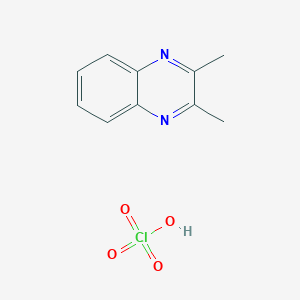
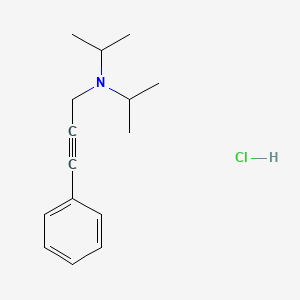

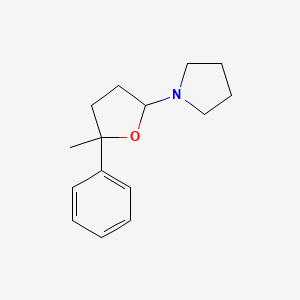
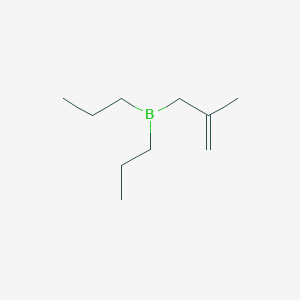
![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)
![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
